![molecular formula C21H21N3O2 B3010921 N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034305-23-0](/img/structure/B3010921.png)

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

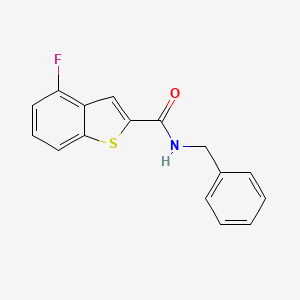

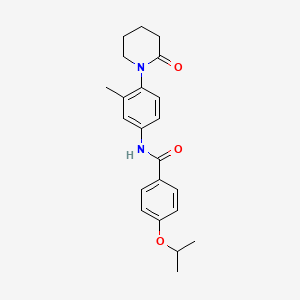

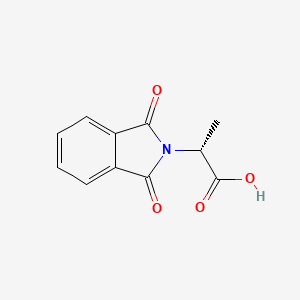

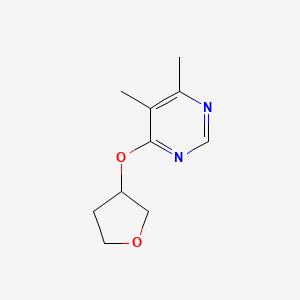

The compound “N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide” is a complex organic molecule. It contains a bipyridine moiety, a methoxyphenyl group, and a propanamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The bipyridine moiety could potentially act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the bipyridine and methoxyphenyl groups could impact its solubility, reactivity, and other properties .Scientific Research Applications

Electrochromic Materials

- Application : N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide and its derivatives have been investigated for their electrochromic behavior. Researchers explore their color-changing properties and stability under different voltage conditions .

Photoluminescent Materials

- Application : Among the derivatives, tris(4-methoxyphenyl)amine (TPA) exhibits photoluminescence in both solution and solid state. Understanding its emission properties is crucial for designing efficient luminescent materials .

Anodic Oxidation Deprotection

- Application : Researchers have explored using anodic oxidation to deprotect N-p-methoxyphenylamines, including compounds related to our target molecule. This process yields high yields of the amine product and is compatible with other functional groups .

Chemoselective Multitasking Reagents

- Application : The urea linkage in N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide derivatives has been employed for protection/deprotection of amino groups. This chemoselective approach enhances synthetic efficiency .

Color Palette Materials

- Application : UV-Vis and spectroelectrochemical measurements help evaluate the molar extinction coefficients of these materials. By understanding their absorption properties, researchers can create versatile color palettes for artistic or functional purposes .

Organic Electronics

- Application : Investigating the electrochemical reversibility and stability of these derivatives provides insights into their suitability for organic electronic applications. Their redox properties may contribute to more efficient devices .

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-26-19-5-2-16(3-6-19)4-7-21(25)24-15-17-8-13-23-20(14-17)18-9-11-22-12-10-18/h2-3,5-6,8-14H,4,7,15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEYMHRFSAOEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide](/img/structure/B3010840.png)

![2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010841.png)

![1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid](/img/structure/B3010842.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B3010848.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010853.png)

![3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010856.png)